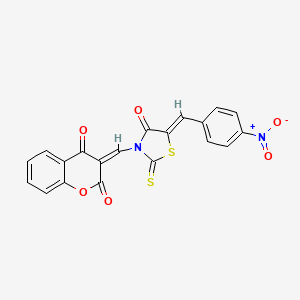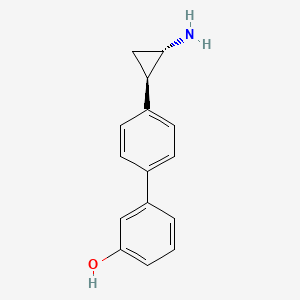
OG-L002
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OG-L002 is a potent and specific inhibitor of lysine-specific demethylase 1A (LSD1), with an IC50 value of 20 nM . LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in the demethylation of lysines, which is essential for various biological processes such as oocyte growth, embryogenesis, and tissue-specific differentiation .
Wissenschaftliche Forschungsanwendungen
OG-L002 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. Es wird hauptsächlich als LSD1-Inhibitor in Studien zur Epigenetik und Genexpression verwendet . Die Verbindung hat eine potente antivirale Aktivität gezeigt, insbesondere gegen Herpes-simplex-Virus (HSV) und humanes Cytomegalievirus (hCMV) . In-vitro-Studien haben gezeigt, dass this compound die Expression des HSV-Immediate-Early (IE)-Gens in HeLa- und humanen Vorhautfibroblasten (HFF)-Zellen effektiv hemmt . Darüber hinaus wurde this compound in Chromatin-Immunpräzipitationsassays verwendet, um die Mengen an Histonmodifikationen zu untersuchen, die mit viralen IE-Promotoren assoziiert sind .
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Hemmung von LSD1, einer Histon-Demethylase, die Methylgruppen von Lysin 4 oder 9 der Histon-H3-Schwänze entfernt . Diese Hemmung führt zur Unterdrückung der viralen Genexpression und zur Reaktivierung aus der Latenz . Die Verbindung hemmt auch Monoaminoxidasen mit IC50-Werten von 1,38 µM bzw. 0,72 µM für MAO-A und MAO-B . Die molekularen Zielstrukturen von this compound umfassen LSD1 und virale IE-Genpromotoren .
Wirkmechanismus
Target of Action
OG-L002 is a potent and highly selective inhibitor of Lysine-Specific Demethylase 1A (LSD1) . LSD1 is a flavin-dependent monoamine oxidase that catalyzes the demethylation of lysines . It plays critical roles in oocyte growth, embryogenesis, and tissue-specific differentiation . In addition to LSD1, this compound also inhibits Monoamine Oxidases (MAO) , with IC50s of 1.38 μM and 0.72 μM for MAO-A and MAO-B, respectively .
Mode of Action
This compound interacts with its targets, LSD1 and MAO, by binding to their active sites and inhibiting their enzymatic activities . This inhibition leads to an increase in the levels of methylated histones, specifically H3K9-me2 and H3, at the viral IE promoter, resulting in a decrease in the expression level of viral IE genes .
Biochemical Pathways
The inhibition of LSD1 by this compound affects various biochemical pathways. One significant pathway is the glycolysis pathway . This compound has been shown to lower the viability of pancreatic ductal adenocarcinoma (PDAC) cells under glycolysis suppression . Proteomic analyses imply that glucose-starvation causes PDAC cells to switch to mitochondrial oxidative phosphorylation .
Result of Action
This compound has been shown to have significant molecular and cellular effects. It effectively inhibits the expression of HSV IE genes in HFF and HeLa cells . Moreover, this compound can significantly reduce the production of progeny viruses without causing apparent cytotoxicity . It also promotes lipid droplet accumulation in PDAC cells under glycolysis suppression by inhibiting lipophagy .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, the compound’s action is significantly affected by the metabolic state of the cells. In glycolysis-suppressed conditions, this compound shows enhanced anticancer effects . Furthermore, the compound’s solubility and stability may be affected by the pH and temperature of the environment .
Biochemische Analyse
Biochemical Properties
OG-L002 functions as a potent inhibitor of LSD1, with an IC50 value of 20 nM . LSD1 is involved in the demethylation of lysine residues on histone proteins, specifically histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound prevents the removal of methyl groups from these lysine residues, leading to alterations in chromatin structure and gene expression. This compound has been shown to interact with LSD1 in a highly specific manner, with minimal activity against other monoamine oxidases such as MAO-A and MAO-B .
Cellular Effects
This compound has been demonstrated to exert significant effects on various cell types, including HeLa and HFF cells. In these cells, this compound inhibits the expression of immediate-early (IE) genes of the herpes simplex virus (HSV), leading to a reduction in viral replication and progeny virus production . Additionally, this compound treatment results in increased levels of histone H3K9-me2 and H3 associated with viral IE promoters, further contributing to the suppression of viral gene expression . These findings suggest that this compound can modulate cell signaling pathways and gene expression, thereby influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of LSD1, where it acts as a competitive inhibitor. By occupying the active site, this compound prevents LSD1 from interacting with its histone substrates, thereby inhibiting the demethylation process . This inhibition leads to the accumulation of methylated histone residues, which can alter chromatin structure and repress gene expression. The specific binding interactions between this compound and LSD1 are crucial for its inhibitory activity and selectivity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard storage conditions and retains its inhibitory activity for extended periods. In vitro studies have shown that this compound can maintain its effects on histone methylation and gene expression for up to 12 hours . Long-term studies in vivo have demonstrated that this compound can effectively suppress HSV infection and reactivation from latency over a period of 15-17 days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a mouse ganglion explant model, this compound was administered intraperitoneally at doses ranging from 2 to 40 mg/kg/day for 15-17 days . The results indicated that this compound effectively repressed HSV primary infection in a dose-dependent manner, with higher doses leading to more pronounced antiviral effects. At very high doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications.
Vorbereitungsmethoden
OG-L002 can be synthesized through a series of chemical reactions. The synthetic route involves the preparation of 3-[4-[(1R,2S)-2-aminocyclopropyl]phenyl]phenol . The compound is typically synthesized in a solid form and stored at -20°C . The solubility of this compound is greater than 22.5 mg/mL in dimethyl sulfoxide (DMSO) and greater than 6.82 mg/mL in ethanol .
Analyse Chemischer Reaktionen
OG-L002 durchläuft verschiedene chemische Reaktionen, einschließlich Demethylierung. Die Demethylase-Aktivität wird durch die Freisetzung von Wasserstoffperoxid gemessen, das während des katalytischen Prozesses gebildet wird . Die Verbindung ist ein potenter Inhibitor von LSD1 und zeigt eine 36- und 69-fache Selektivität gegenüber Monoaminoxidase B (MAO-B) bzw. Monoaminoxidase A (MAO-A) . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind dimethylisiertes H3K4-Peptid und Tranylcypromin . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind demethylierte Lysine .
Vergleich Mit ähnlichen Verbindungen
OG-L002 ist einzigartig in seiner hohen Selektivität und Potenz als LSD1-Inhibitor. Es zeigt eine deutlich höhere Selektivität gegenüber MAO-B und MAO-A im Vergleich zu anderen Inhibitoren . Ähnliche Verbindungen umfassen Tranylcypromin, das ebenfalls ein LSD1-Inhibitor ist, jedoch mit geringerer Potenz und Selektivität . Andere verwandte Verbindungen sind GSK-LSD1 und ALX 5407 Hydrochlorid, die ebenfalls LSD1 als Ziel haben, sich aber in ihrer chemischen Struktur und ihren Selektivitätsprofilen unterscheiden .
Eigenschaften
IUPAC Name |
3-[4-[(1R,2S)-2-aminocyclopropyl]phenyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c16-15-9-14(15)11-6-4-10(5-7-11)12-2-1-3-13(17)8-12/h1-8,14-15,17H,9,16H2/t14-,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOJSZXQRJGBCW-CABCVRRESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
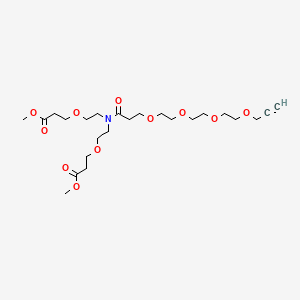
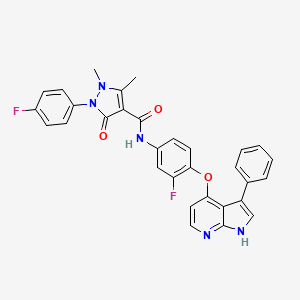


![4-[3-Hydroxyimino-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B609645.png)

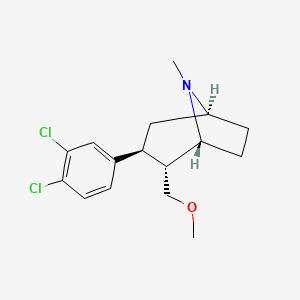
![3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate](/img/structure/B609652.png)

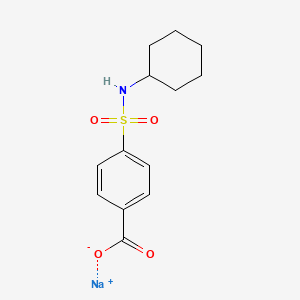
![[2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B609658.png)
